![molecular formula C7H6N8O2 B1202224 4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound and a dicarboximide.
Scientific Research Applications
Agricultural and Medical Applications
The research applications of compounds related to 4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine, such as amino-1,2,4-triazoles, have been widely recognized in both agriculture and medicine. These compounds are fundamental in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Specifically, 3 and 4-substituted amino-1,2,4-triazoles are instrumental in creating plant protection products like insecticides and fungicides, highlighting their significance in agriculture. In medicine, these compounds form the basis of various drugs, demonstrating antimicrobial effects and cardiological benefits among others (Nazarov et al., 2021).
Psychological Disorders Treatment
Oxadiazole derivatives, including the specific structural class this compound belongs to, have shown potential in treating various mental health issues. These compounds exhibit promising effects in addressing parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders, underscoring their importance in contemporary psychiatric medication development (Saxena et al., 2022).
Therapeutic Potency Across Medicinal Chemistry
1,3,4-Oxadiazole and its derivatives, closely related to the queried compound, have been noted for their broad therapeutic applications. These compounds are explored extensively for their anticancer, antifungal, antibacterial, and antitubercular properties, among others. The structural features of 1,3,4-oxadiazole rings facilitate effective binding with various enzymes and receptors, which is crucial for their bioactivities in medicinal chemistry (Verma et al., 2019).
Antitubercular Activity
Compounds featuring the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds have been evaluated for their antitubercular activity. Modifications to the isoniazid structure, incorporating 5-(pyridine-4-yl)-1,3,4-oxadiazole derivatives, have shown efficacy against various strains of Mycobacterium tuberculosis, including those resistant to isoniazid. This demonstrates the potential of these compounds in addressing tuberculosis, a major global health issue (Asif, 2014).
Synthetic and Pharmacological Progress
Recent research has highlighted the synthesis and broad pharmacological activities of oxadiazole derivatives, including anti-inflammatory, antituberculous, antifungal, and anticancer activities. These findings underscore the utility of oxadiazole compounds in developing new therapeutic agents, emphasizing their role in organic synthesis and medicinal chemistry (Wang et al., 2022).
properties
Product Name |
4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
|---|---|
Molecular Formula |
C7H6N8O2 |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C7H6N8O2/c1-2-3(13-16-12-2)6-9-7(11-10-6)4-5(8)15-17-14-4/h1H3,(H2,8,15)(H,9,10,11) |
InChI Key |
ZQZQNNAHUAEZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=NC(=NN2)C3=NON=C3N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-15-[2-(dimethylamino)ethyl]-10-[2-(dimethylamino)ethylamino]-1,15-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-8,14,16-trione](/img/structure/B1202141.png)


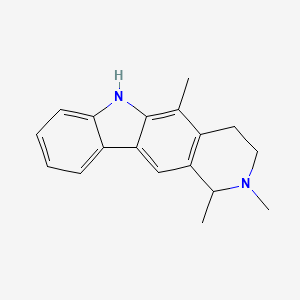
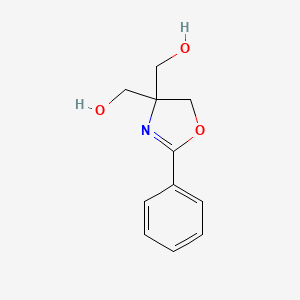
![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)

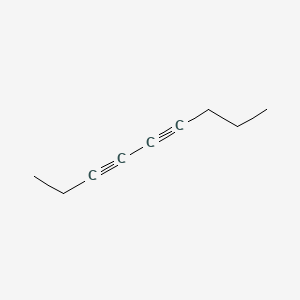
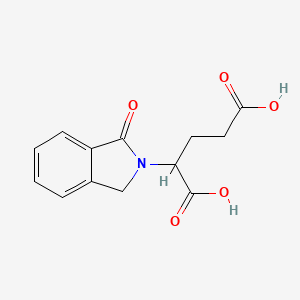
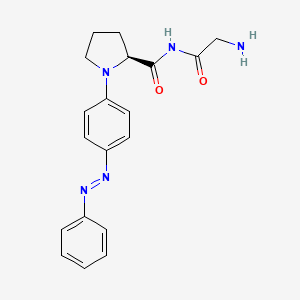
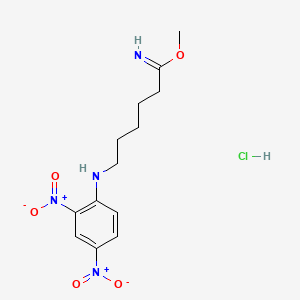
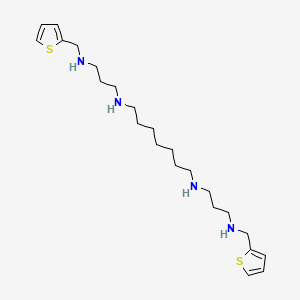
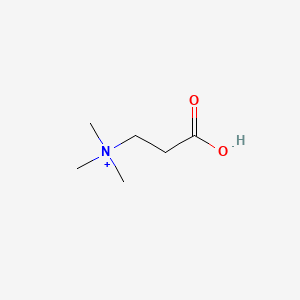
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)